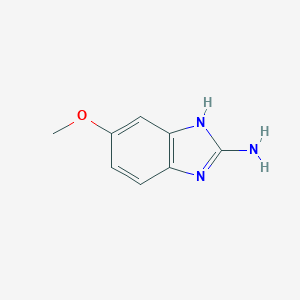

5-Methoxy-1H-benzimidazole-2-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFSGALQLLEBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211385 | |

| Record name | 5-Methoxy-2-aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6232-91-3 | |

| Record name | 5-Methoxy-2-aminobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-2-aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methoxy-2-aminobenzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E86FT9YPC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-1H-benzimidazole-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Methoxy-1H-benzimidazole-2-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines its physicochemical characteristics, experimental protocols for its synthesis, and its role in relevant biological pathways.

Core Chemical Properties

This compound is a stable, solid organic compound. Its core structure consists of a benzimidazole scaffold with a methoxy group at the 5-position and an amine group at the 2-position.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 6232-91-3 | [1] |

| Molecular Formula | C₈H₉N₃O | [1] |

| Molecular Weight | 163.18 g/mol | [1] |

| Appearance | Brown to Dark Brown Solid | - |

| Boiling Point | 400.6 ± 37.0 °C (Predicted) | - |

| Density | 1.344 ± 0.06 g/cm³ (Predicted) | - |

| pKa | 10.33 ± 0.10 (Predicted) | - |

| Solubility | Slightly soluble in DMSO and Methanol | - |

| InChI | 1S/C8H9N3O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11) | [1] |

| InChIKey | FXFSGALQLLEBJD-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(N2)N | [1] |

Synthesis and Experimental Protocols

The synthesis of 2-aminobenzimidazoles, such as this compound, is a well-established process in organic chemistry.[2] A common and effective method involves the cyclization of an o-phenylenediamine derivative with cyanogen bromide.[3]

Experimental Protocol: Synthesis via Cyclization

This protocol details the synthesis of this compound from 4-methoxy-o-phenylenediamine.

Materials:

-

4-methoxy-o-phenylenediamine

-

Cyanogen bromide (Caution: Highly toxic)

-

Aqueous sodium carbonate solution

-

Ethanol

-

Water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 4-methoxy-o-phenylenediamine in water.

-

Addition of Cyanogen Bromide: While stirring vigorously, carefully and slowly add an equimolar amount of cyanogen bromide to the suspension. (Safety Note: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity of cyanogen bromide).

-

Reaction Progression: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Precipitation: Once the reaction is complete, neutralize the reaction mixture with an aqueous sodium carbonate solution until it is slightly alkaline. This will cause the product to precipitate out of the solution.

-

Isolation and Purification: Collect the crude product by filtration and wash it with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Biological Activity and Signaling Pathways

The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, antiproliferative, and anti-inflammatory properties.[4][5]

Inhibition of NOD1 Signaling Pathway

Recent studies have identified 2-aminobenzimidazole derivatives as selective inhibitors of Nucleotide-binding oligomerization domain-containing protein 1 (NOD1).[6] NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response by recognizing bacterial peptidoglycans.[6] Upon activation, NOD1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines.[6]

The diagram below illustrates the signaling pathway of NOD1 and the potential point of inhibition by 2-aminobenzimidazole derivatives.

Applications in Drug Development

The unique chemical structure and biological activity of this compound and its derivatives make them valuable starting points for drug discovery programs. Its role as an intermediate in the synthesis of proton pump inhibitors like omeprazole highlights its industrial relevance.[7] Furthermore, the potential to modulate the immune system through NOD1 inhibition opens up new avenues for the development of novel anti-inflammatory agents.[6] The antiparasitic and antioxidant properties of related benzimidazoles also suggest a broad therapeutic potential for this class of compounds.[8]

References

- 1. 5-Methoxy-2-aminobenzimidazole | C8H9N3O | CID 80384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Biological Activity of 5-Methoxy-1H-benzimidazole-2-ylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of derivatives based on the 5-Methoxy-1H-benzimidazole-2-ylamine core structure. This class of compounds has garnered interest in medicinal chemistry due to the versatile pharmacological potential of the benzimidazole scaffold. This document consolidates available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.

Core Biological Activities and Quantitative Data

Derivatives of the 5-methoxy-1H-benzimidazole scaffold have been investigated for a range of biological activities, primarily focusing on antimicrobial and anticancer properties. While research specifically on this compound derivatives is emerging, related structures provide valuable insights into their potential.

Antimicrobial Activity

The benzimidazole core is a well-established pharmacophore in antimicrobial agents. The introduction of a 5-methoxy group can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with microbial targets.

Table 1: Antifungal Activity of 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methoxy-1H-benzimidazole

| Compound | Fungal Strain | MIC (μg/mL) |

| 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methoxy-1H-benzimidazole | Candida albicans | >100 |

| Saccharomyces cerevisiae | >100 |

MIC: Minimum Inhibitory Concentration

Table 2: Antimicrobial Activity of 5-methoxy-2-(5-substituted-1H-benzimidazol-2-yl)-phenol Derivatives

| Compound | Bacterial/Fungal Strain | Inhibition Zone (mm) |

| 5-methoxy-2-(5-H-1H-benzimidazol-2-yl)-phenol | Staphylococcus aureus | 12 |

| Escherichia coli | 10 | |

| Candida albicans | 11 | |

| 5-methoxy-2-(5-methyl-1H-benzimidazol-2-yl)-phenol | Staphylococcus aureus | 14 |

| Escherichia coli | 12 | |

| Candida albicans | 13 |

Anticancer Activity

The structural similarity of the benzimidazole ring to purine bases allows for interaction with various biological macromolecules, making it a promising scaffold for the development of anticancer agents. While specific data for this compound derivatives is limited, a related compound, (N-(4-methoxyphenyl)methylene]-1H-benzimidazol-2-amine, has shown cytotoxic effects.

Table 3: Anticancer Activity of (N-(4-methoxyphenyl)methylene]-1H-benzimidazol-2-amine

| Compound | Cancer Cell Line | IC50 (µM)[1] |

| (N-(4-methoxyphenyl)methylene]-1H-benzimidazol-2-amine | HeLa (Cervical Cancer) | 22.57[1] |

| PC3 (Prostate Cancer) | >50[1] |

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the evaluation of benzimidazole derivatives.

Synthesis of 5-Methoxy-1H-benzimidazole Derivatives

The synthesis of the 5-methoxy-1H-benzimidazole core typically starts from 4-methoxy-o-phenylenediamine.

General Procedure for the Synthesis of 2-Substituted-5-methoxy-1H-benzimidazoles:

-

A mixture of 4-methoxy-o-phenylenediamine (1 mmol) and a substituted aldehyde or carboxylic acid (1 mmol) is refluxed in a suitable solvent, such as ethanol or a mixture of ethanol and water, often in the presence of an acid or a condensing agent.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 2-substituted-5-methoxy-1H-benzimidazole.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.[2][3][4]

Protocol for Broth Microdilution MIC Assay:

-

Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[2][4]

-

Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).[3]

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[3]

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[5][6][7][8]

Protocol for MTT Assay:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

-

Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[7]

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution).[5]

-

Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and logical relationships in the study of these compounds.

Caption: General synthesis workflow for this compound derivatives.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from related benzimidazole structures, suggests potential for significant antimicrobial and anticancer activities. Further research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives of this specific core structure. Key areas for future investigation include:

-

Expansion of the derivative library: Synthesizing a diverse set of N-substituted and 2-amino functionalized derivatives to establish a clear structure-activity relationship (SAR).

-

Broad-spectrum biological screening: Evaluating the synthesized compounds against a wider panel of bacterial, fungal, and cancer cell lines.

-

Mechanism of action studies: Investigating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In vivo efficacy and toxicity studies: Assessing the therapeutic potential and safety profile of the most promising lead compounds in animal models.

This technical guide serves as a foundational resource to stimulate and guide future research efforts in harnessing the therapeutic potential of this compound derivatives.

References

- 1. neuroquantology.com [neuroquantology.com]

- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. benchchem.com [benchchem.com]

- 5. researchtweet.com [researchtweet.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-1H-benzimidazole-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the heterocyclic compound 5-Methoxy-1H-benzimidazole-2-ylamine. This document outlines the standard experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS). While specific quantitative data for this compound is not publicly available in the searched literature, this guide offers the methodological framework for its acquisition and interpretation, referencing established techniques for analogous benzimidazole derivatives.

Introduction

This compound (CAS No. 6232-91-3) is a substituted benzimidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The benzimidazole scaffold is a key component in numerous pharmaceuticals. A thorough spectroscopic characterization is the cornerstone of chemical analysis, ensuring the identity, purity, and structural integrity of the synthesized compound before its use in further research and development.

Spectroscopic Data Summary

While direct experimental spectra for this compound were not found in the available literature, the following tables are structured to present the expected data based on the analysis of similar benzimidazole compounds. These tables serve as a template for researchers to populate with their own experimental findings.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Technique | Solvent | Expected Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| ¹H NMR | DMSO-d₆ | NH₂ protons: Broad singlet. NH proton: Broad singlet, typically downfield. Aromatic protons: Signals corresponding to the three protons on the benzene ring, with splitting patterns determined by their substitution. Methoxy protons (-OCH₃): Singlet, typically around 3.8 ppm. |

| ¹³C NMR | DMSO-d₆ | C2 (imidazole ring): Typically the most downfield carbon in the heterocyclic ring. Aromatic carbons: Six distinct signals for the benzene ring carbons, with chemical shifts influenced by the methoxy and imidazole substituents. Methoxy carbon (-OCH₃): Signal typically around 55 ppm. |

Table 2: Infrared (IR) Spectroscopy Data

| Technique | Sample Preparation | Expected Vibrational Frequencies (cm⁻¹) |

| FT-IR | KBr Pellet or ATR | N-H stretching (amine and imidazole): Broad bands in the region of 3100-3500 cm⁻¹. C-H stretching (aromatic and methyl): Signals around 2850-3100 cm⁻¹. C=N stretching (imidazole ring): Characteristic absorption around 1620-1650 cm⁻¹. C-O stretching (methoxy group): Strong absorption in the 1200-1275 cm⁻¹ region (asymmetric) and 1000-1075 cm⁻¹ (symmetric). Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region. |

Table 3: Mass Spectrometry (MS) Data

| Technique | Ionization Method | Expected m/z Values and Fragmentation Pattern |

| MS | Electron Impact (EI) or Electrospray Ionization (ESI) | Molecular Ion (M⁺): Expected at m/z 163.18, corresponding to the molecular weight of C₈H₉N₃O.[1] Major Fragments: Loss of methyl radical (-CH₃), methoxy radical (-OCH₃), and fragmentation of the imidazole ring. |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | Expected λmax (nm) |

| Ethanol or Methanol | Benzimidazole derivatives typically exhibit absorption maxima between 240-250 nm and 270-290 nm, corresponding to π-π* transitions within the aromatic system.[2][3] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the solid this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for benzimidazoles as it can effectively dissolve the sample and allow for the observation of exchangeable N-H protons.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the expected chemical shift range (typically 0-14 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

-

-

Instrumentation: An FT-IR spectrometer equipped with a suitable detector (e.g., DTGS) is used.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

3.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight) is used.

-

Data Acquisition:

-

ESI-MS: The sample solution is introduced into the ion source, where it is nebulized and ionized. The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

EI-MS: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

-

Data Processing: The mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z).

3.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading in the range of 0.1 to 1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm). The instrument will automatically subtract the absorbance of the blank.

-

-

Data Processing: The resulting spectrum is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is reported.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

References

The 5-Methoxy-1H-benzimidazole-2-ylamine Scaffold: A Privileged Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery. Among the various substituted benzimidazoles, the 5-Methoxy-1H-benzimidazole-2-ylamine core has emerged as a particularly interesting starting point for the development of novel therapeutic agents. The presence of the 2-amino group provides a key vector for chemical modification, while the 5-methoxy group can influence the molecule's physicochemical properties and target interactions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this promising scaffold, with a focus on oncology, infectious diseases, and neuroprotection.

Synthesis of the this compound Core and Its Derivatives

The synthesis of the this compound core typically begins with 4-methoxy-o-phenylenediamine. A common and efficient method involves the reaction of this diamine with cyanogen bromide. This electrophilic cyclization reaction proceeds to yield the desired 2-amino-5-methoxybenzimidazole.

An alternative route to a related precursor, 2-mercapto-5-methoxybenzimidazole, involves the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide. This mercapto derivative can then be further functionalized. For instance, it is a key intermediate in the synthesis of the proton pump inhibitor omeprazole[1].

Derivatization of the this compound scaffold can be achieved through various synthetic strategies. The 2-amino group is a versatile handle for introducing a wide range of substituents via N-acylation, N-alkylation, and condensation reactions to form Schiff bases or hydrazones. These modifications allow for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with specific biological targets.

Therapeutic Applications and Biological Activities

Derivatives of the 5-methoxy-1H-benzimidazole scaffold have demonstrated significant potential across multiple therapeutic areas. The following sections highlight key findings in oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

The benzimidazole scaffold is a well-established pharmacophore in the design of anticancer agents. Derivatives of 5-methoxy-1H-benzimidazole have shown promise as inhibitors of various protein kinases, enzymes that play a crucial role in cancer cell proliferation, survival, and metastasis.

One study investigated a series of 2-amidobenzimidazole derivatives as inhibitors of protein kinase CK1δ, a key regulator of cellular processes often dysregulated in cancer[2]. While the unsubstituted benzimidazole derivative showed good activity, the introduction of a 5-methoxy group was found to reduce the inhibitory activity, suggesting that steric or electronic factors at this position can significantly influence target engagement[2]. However, other substitutions on the benzimidazole ring, such as a cyano group at the 5-position, led to compounds with nanomolar potency[2].

In another study, novel 1H-benzo[d]imidazole-benzylidenebenzohydrazide hybrids were synthesized and evaluated as multi-kinase inhibitors. Several of these compounds exhibited excellent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range[3]. These derivatives demonstrated inhibitory activity against key kinases such as EGFR, HER2, and CDK2[3].

The table below summarizes the anticancer activity of selected benzimidazole derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| 17 | - | 6.27 | CK1δ | [2] |

| 23 | - | 0.0986 | CK1δ | [2] |

| 6c | Multiple | 7.82 - 10.21 | EGFR, HER2, CDK2 | [3] |

| 6h | Multiple | < 30 | EGFR, HER2, CDK2, AURKC | [3] |

| 6i | Multiple | < 30 | EGFR, HER2, CDK2, mTOR | [3] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The benzimidazole scaffold has been extensively explored for its antibacterial and antifungal properties.

A study on new benzimidazole derivatives bearing five-membered heterocyclic moieties showed that some of the synthesized compounds exhibited good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans[4]. Another study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives identified compounds with potent antibacterial activity against Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible and -resistant Staphylococcus aureus (MSSA and MRSA), with MIC values as low as 2 µg/mL[5]. Some of these compounds also displayed significant antifungal activity against Candida albicans and Aspergillus niger[5].

The following table summarizes the antimicrobial activity of selected benzimidazole derivatives.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4k | Candida albicans | 8 | [5] |

| 4k | Aspergillus niger | 16 | [5] |

| 1d | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | [5] |

| 2d | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | [5] |

| 3s | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | [5] |

| 4b | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | [5] |

Neuroprotective Effects

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss. There is growing evidence that compounds with antioxidant and anti-inflammatory properties can offer neuroprotection. Benzimidazole derivatives, particularly those with hydroxy and methoxy substitutions, have shown promise in this area.

One study investigated new benzimidazole arylhydrazones as potential multi-target drugs for Parkinson's disease. The results indicated that the incorporation of hydroxy and methoxy groups in the arylhydrazone moiety enhanced the neuroprotective activity[6]. Dihydroxy-substituted compounds, in particular, demonstrated robust neuroprotective and antioxidant effects in a model of 6-hydroxydopamine-induced neurotoxicity[6].

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in the synthesis and evaluation of this compound derivatives, Graphviz diagrams are provided below.

Caption: General workflow for the synthesis and development of drugs based on the this compound scaffold.

Caption: Simplified signaling pathway showing the inhibition of a receptor tyrosine kinase by a 5-Methoxy-1H-benzimidazole derivative.

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of this compound derivatives, based on commonly employed procedures in the cited literature.

General Procedure for the Synthesis of 2-Amino-5-methoxy-1H-benzimidazole

To a solution of 4-methoxy-o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or methanol, cyanogen bromide (1.1 equivalents) is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is then stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. Purification is typically achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

General Procedure for In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The synthesized benzimidazole derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

General Procedure for In Vitro Antimicrobial Activity (Broth Microdilution Method)

-

Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 10^5 CFU/mL).

-

Compound Preparation: The synthesized benzimidazole derivatives are dissolved in DMSO to prepare stock solutions and then serially diluted in broth in 96-well microtiter plates.

-

Inoculation: The standardized inoculum is added to each well containing the serially diluted compounds.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of new drugs. Its synthetic accessibility and the ease of derivatization at the 2-amino position allow for the creation of diverse chemical libraries for screening against a wide range of biological targets. The encouraging results observed in the areas of oncology, infectious diseases, and neuroprotection underscore the therapeutic potential of this scaffold. Further exploration of the structure-activity relationships of its derivatives, guided by molecular modeling and a deeper understanding of their mechanisms of action, is warranted to unlock the full potential of this privileged core in the development of next-generation therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 2-Aminobenzimidazoles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its synthetic accessibility and the ability to readily modify its structure have made it a focal point for drug discovery efforts across various therapeutic areas. This technical guide provides an in-depth exploration of the medicinal chemistry of 2-aminobenzimidazoles, encompassing their synthesis, structure-activity relationships, mechanisms of action, and diverse pharmacological applications.

Core Synthesis Strategies

The construction of the 2-aminobenzimidazole core can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and scale of the reaction. A common and industrially viable method involves the cyclization of ortho-phenylenediamine with cyanamide.[1][2] Another classical approach utilizes cyanogen bromide for the ring closure of ortho-phenylenediamine.[1] More contemporary methods include cobalt-catalyzed aerobic oxidative cyclization of 2-aminoanilines with isonitriles, offering a facile route to substituted 2-aminobenzimidazoles.[3][4] Phosphorus oxychloride has also been employed to mediate the cyclization of (2-aminophenyl)urea substrates.[5]

A general workflow for the synthesis of 2-aminobenzimidazole derivatives is depicted below:

Therapeutic Applications and Structure-Activity Relationships (SAR)

2-Aminobenzimidazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. The following sections detail their applications in these areas, supported by quantitative data and SAR insights.

Anticancer Activity

The structural similarity of the benzimidazole nucleus to purine has made it a key pharmacophore in the development of anticancer agents.[6][7] Derivatives of 2-aminobenzimidazole have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Kinase Inhibition:

2-Aminobenzimidazole derivatives have emerged as potent inhibitors of several kinase families. For instance, they have been shown to target receptor tyrosine kinases (RTKs), which are overexpressed in many aggressive cancers.[6][8] One study identified 2-amidobenzimidazole derivatives as novel inhibitors of protein kinase CK1δ, with one compound exhibiting nanomolar potency (IC50 = 98.6 nM).[9] The structure-activity relationship for these CK1δ inhibitors revealed that a (1H-pyrazol-3-yl)-acetyl moiety on the 2-amino group and a 5-cyano substituent on the benzimidazole ring were advantageous for activity.[9] Furthermore, a series of 2-aminobenzimidazole-based compounds were designed as potent and selective p38α MAP kinase inhibitors with excellent in vivo efficacy in a rat collagen-induced arthritis model.[10]

| Compound Class | Target Kinase | Key Substituents for Activity | IC50 Range | Reference |

| 2-Amidobenzimidazoles | CK1δ | (1H-pyrazol-3-yl)-acetyl at 2-amino, 5-cyano on benzimidazole | 98.6 nM - 6.27 µM | [9] |

| 2-(Aminomethyl)benzimidazoles | Tyrosine Kinases | Varies | Not specified | [6][8] |

| 2-Aminobenzimidazoles | p38α MAP Kinase | Varies | Low nanomolar | [10] |

The general mechanism of action for 2-aminobenzimidazole-based tyrosine kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[8]

Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, driving the search for novel antibiotics. 2-Aminobenzimidazoles have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[11] A library of 2-aminobenzimidazole small molecules demonstrated antibiotic activity against multidrug-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[11] Furthermore, certain 2-aminobenzimidazole derivatives act as adjuvants, potentiating the activity of Gram-positive selective antibiotics against Gram-negative bacteria by disrupting the outer membrane.[12]

| Organism | Compound Type | Activity | Reference |

| MRSA | 2-Aminobenzimidazole derivatives | Antibiotic | [11] |

| A. baumannii | 2-Aminobenzimidazole derivatives | Antibiotic | [11] |

| Klebsiella pneumoniae | 2-Aminobenzimidazole adjuvant | Potentiates clarithromycin (MIC lowered from 512 to 2 µg/mL) | [12] |

| A. baumannii | 2-Aminobenzimidazole adjuvant | Potentiates clarithromycin (MIC lowered from 32 to 2 µg/mL) | [12] |

Antiviral Activity

2-Aminobenzimidazole derivatives have also been explored for their antiviral properties. A series of 2-substituted 5,6-dichlorobenzimidazole ribonucleosides were synthesized and evaluated for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[13] Notably, 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) was active against HCMV with an IC50 of 2.9 µM, while its 2-bromo analog (BDCRB) showed a four-fold increase in activity without a significant rise in cytotoxicity.[13] The mechanism for some antiviral benzimidazoles involves the allosteric inhibition of viral RNA-dependent RNA polymerase (RdRP), an essential enzyme for viral replication.[14]

| Virus | Compound | IC50 | Reference |

| HCMV | TCRB | 2.9 µM | [13] |

| HCMV | BDCRB | ~0.7 µM | [13] |

| HSV-1 | TCRB | 102 µM | [13] |

| Hepatitis C Virus (replicon) | Compound A | 0.35 µM | [14] |

digraph "antiviral_moa" { graph [splines=ortho, nodesep=0.4, size="7.6,4", dpi=72]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [color="#5F6368", penwidth=1.0];"RdRP" [label="Viral RNA-Dependent\nRNA Polymerase (RdRP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Viral_RNA" [label="Viral RNA\nTemplate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "NTPs" [label="NTPs", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "New_RNA" [label="New Viral RNA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Replication" [label="Viral Replication", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inhibitor" [label="2-Aminobenzimidazole\nAllosteric Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Block" [shape=point, style=invis];

"Viral_RNA" -> "RdRP"; "NTPs" -> "RdRP"; "RdRP" -> "New_RNA" [label=" Synthesis"]; "New_RNA" -> "Replication"; "Inhibitor" -> "Block" [arrowhead=none]; "Block" -> "RdRP" [label=" Allosteric\nInhibition", style=dashed, arrowhead=tee, color="#EA4335"]; }

Antimalarial Activity

The rise of drug-resistant Plasmodium falciparum necessitates the development of new antimalarial agents. A series of 2-aminobenzimidazoles featuring a phenol moiety have been identified as potent antimalarials.[15] The most potent compound in this series, with a 4,5-dimethyl substituted phenol, exhibited an IC50 value of 6.4 ± 0.5 nM against the P. falciparum 3D7 strain and was also effective against chloroquine and artemisinin-resistant strains.[15] These compounds demonstrated low cytotoxicity against human cells.[15]

| P. falciparum Strain | Compound Substituent | IC50 | Reference |

| 3D7 | 4,5-dimethyl phenol | 6.4 ± 0.5 nM | [15] |

| 3D7 | Unspecified phenol | 42 ± 4 nM | [15] |

| 3D7 | Unspecified phenol | 43 ± 2 nM | [15] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. While specific, step-by-step protocols are often found within the supplementary information of research articles, a general procedure for the synthesis of a 2-aminobenzimidazole derivative and a common biological assay are outlined below.

General Synthesis of N-substituted 2-Aminobenzimidazoles

A widely used method for preparing N-substituted 2-aminobenzimidazoles involves the reaction of o-phenylenediamine with an isothiocyanate to form a thiourea intermediate, followed by cyclization.

Step 1: Formation of the Thiourea Intermediate To a solution of o-phenylenediamine in a suitable solvent (e.g., ethanol), an equimolar amount of the desired isothiocyanate is added. The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting thiourea derivative is often isolated by filtration or evaporation of the solvent.

Step 2: Cyclization to the 2-Aminobenzimidazole The isolated thiourea is suspended in a solvent such as ethanol or methanol. A desulfurizing agent, for example, mercuric oxide or a carbodiimide, is added, and the mixture is refluxed for several hours.[3] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The crude product is then purified by recrystallization or column chromatography to yield the desired N-substituted 2-aminobenzimidazole.

In Vitro Kinase Inhibition Assay

The inhibitory activity of 2-aminobenzimidazole derivatives against a specific kinase is commonly determined using an in vitro kinase assay.

Protocol Outline:

-

Reagents and Materials: Recombinant kinase, substrate peptide or protein, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure:

-

The test compounds are serially diluted in assay buffer to create a range of concentrations.

-

The kinase, substrate, and test compound are pre-incubated in a microplate well for a defined period.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C).

-

The reaction is stopped, and the amount of product formed (e.g., ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.

Conclusion

The 2-aminobenzimidazole scaffold continues to be a highly valuable framework in medicinal chemistry. Its versatile synthesis and the wide array of biological activities exhibited by its derivatives underscore its importance in the quest for new therapeutic agents. The ongoing exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective drugs for a range of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 5. Preparation of 2-aminopyridoimidazoles and 2-aminobenzimidazoles via phosphorus oxychloride-mediated cyclization of aminoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrevlett.com [chemrevlett.com]

- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 8. chemrevlett.com [chemrevlett.com]

- 9. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design of potent and selective 2-aminobenzimidazole-based p38alpha MAP kinase inhibitors with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The chemical synthesis and antibiotic activity of a diverse library of 2-aminobenzimidazole small molecules against MRSA and multidrug-resistant A. baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 5-Methoxy Substituted Benzimidazoles: A Deep Dive into Structure-Activity Relationships

For Immediate Release

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Among its numerous derivatives, those bearing a 5-methoxy substitution have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 5-methoxy substituted benzimidazoles, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, serves as a versatile template for drug design.[3] Its structural similarity to natural purines allows it to interact with various biological targets.[4] The introduction of a methoxy group at the 5-position of the benzimidazole ring has been shown to significantly influence the molecule's electronic and lipophilic properties, thereby modulating its biological activity.[5]

Anticancer Activity: A Primary Focus

A substantial body of research has focused on the anticancer potential of 5-methoxy benzimidazole derivatives. These compounds have demonstrated efficacy against a range of cancer cell lines, often through mechanisms involving apoptosis induction and cell cycle arrest.[4]

A notable SAR study highlighted that benzimidazole derivatives with a 3,4,5-trimethoxy phenyl group at the N-1 position and tertiary sulfonyl groups exhibited potent antiproliferative activity.[4] For instance, one such compound displayed IC50 values ranging from 1.02 µM to 5.40 µM against MGC-803, PC-3, and MCF-7 cell lines, surpassing the efficacy of the standard drug 5-FU.[4]

Furthermore, hybridization of the 5-methoxy benzimidazole scaffold with other bioactive moieties, such as flavonoids, has yielded promising results. A series of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives were synthesized and evaluated for their antitumor activity.[6] Among these, compound 15 (7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one) demonstrated the most potent antiproliferative activity with IC50 values of 20.47 ± 2.07 µM (MGC-803), 43.42 ± 3.56 µM (MCF-7), 35.45 ± 2.03 µM (HepG-2), and 23.47 ± 3.59 µM (MFC).[6] This compound was found to arrest the cell cycle at the G1 phase and induce apoptosis in a dose-dependent manner.[6]

The following table summarizes the anticancer activity of selected 5-methoxy substituted benzimidazole derivatives:

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

| 1 | N-1 (3,4,5-trimethoxy phenyl), tertiary sulfonyl group | MGC-803 | 1.02 - 5.40 | [4] |

| 1 | N-1 (3,4,5-trimethoxy phenyl), tertiary sulfonyl group | PC-3 | 1.02 - 5.40 | [4] |

| 1 | N-1 (3,4,5-trimethoxy phenyl), tertiary sulfonyl group | MCF-7 | 1.02 - 5.40 | [4] |

| 15 | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | MGC-803 | 20.47 ± 2.07 | [6] |

| 15 | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | MCF-7 | 43.42 ± 3.56 | [6] |

| 15 | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | HepG-2 | 35.45 ± 2.03 | [6] |

| 15 | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | MFC | 23.47 ± 3.59 | [6] |

| 14c | N-alkylation with 1-(2-chloroethyl)-4-methylpiperazine | MDA-MB-231 | 24.78 ± 1.02 | [7] |

Table 1: Anticancer activity of selected 5-methoxy substituted benzimidazole derivatives.

A key mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[8] Certain 5-methoxy substituted derivatives have shown potent inhibitory activity, surpassing that of the standard drug combretastatin A4.[8] Molecular docking studies have further elucidated the binding interactions of these compounds with target proteins like estrogen receptor alpha (ERα), a key player in breast cancer pathogenesis.[7]

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant microorganisms presents a global health crisis, necessitating the development of novel antimicrobial agents.[9] 5-Methoxy substituted benzimidazoles have emerged as a promising class of compounds in this arena, exhibiting activity against a range of bacteria and fungi.[10]

SAR studies have revealed that substitutions at various positions of the benzimidazole ring significantly impact antimicrobial potency. For instance, a series of novel 5-methoxy-2-mercapto benzimidazole derivatives showed moderate to high antibacterial activity against Escherichia coli and Enterobacter cloacae.[10] Another study demonstrated that electron-withdrawing substituents on the benzimidazole scaffold enhanced antibacterial potency, while electron-donating groups favored antifungal and antioxidant effects.

The following table summarizes the antimicrobial activity of selected 5-methoxy substituted benzimidazole derivatives:

| Compound | Modification | Microorganism | Activity/MIC | Reference |

| 1-4, 10, 13 | N- and S-alkylation of 5-methoxy-2-mercapto benzimidazole | Enterobacter cloacae | Potent at 100 µg/ml | [10] |

| 12, 13 | N- and S-alkylation of 5-methoxy-2-mercapto benzimidazole | Aspergillus niger | Highest antifungal activity | [10] |

| SS5, SS15 | Thioether-linked N-aryl acetamides | Mycobacterium tuberculosis H37Rv | Moderately active | |

| Nitro/Chloro analogues | Thioether-linked N-aryl acetamides | Various bacteria | MICs comparable to ampicillin | |

| Methoxy/Ethoxy analogues | Thioether-linked N-aryl acetamides | Various fungi | Strong fungicidal activity |

Table 2: Antimicrobial activity of selected 5-methoxy substituted benzimidazole derivatives.

The proposed mechanism for the antibacterial action of benzimidazoles involves their competition with purines, leading to the inhibition of bacterial protein and nucleic acid synthesis.[2]

Anti-inflammatory Activity: Targeting Key Enzymes

Benzimidazole derivatives also exhibit significant anti-inflammatory properties by interacting with key enzymes and receptors involved in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[5] The position and nature of substituents on the benzimidazole ring are crucial for determining the anti-inflammatory activity.[11]

A study on 2-phenyl-substituted benzimidazoles revealed that a methoxy substitution at the R5 position favors the inhibition of 5-lipoxygenase.[5] Another study showed that a compound with a methoxy moiety at R1 exhibited potent anti-inflammatory activity with a 384-fold selectivity for COX-2 over COX-1 inhibition.[5]

The following table summarizes the anti-inflammatory activity of selected 5-methoxy substituted benzimidazole derivatives:

| Compound | Modification | Target | Selectivity/Activity | Reference |

| R=H, R1=methoxy | Methoxy at R1 | COX-2 | 384-fold selectivity over COX-1 | [5] |

| R5=methoxy | Methoxy at R5 | 5-lipoxygenase | Favorable inhibition | [5] |

Table 3: Anti-inflammatory activity of selected 5-methoxy substituted benzimidazole derivatives.

Experimental Protocols: A Glimpse into the Methodology

The synthesis and evaluation of 5-methoxy substituted benzimidazoles involve a series of well-defined experimental procedures.

General Synthesis of 5-Methoxy-2-mercapto Benzimidazole Derivatives

A common synthetic route involves the reaction of 5-methoxy-2-mercaptobenzimidazole with various electrophiles.[10] For instance, new derivatives can be synthesized through N- and S-alkylation or by the Mannich reaction.[10] The purity of the synthesized compounds is typically confirmed by melting point and thin-layer chromatography (TLC), while their structures are established using spectral analyses such as FTIR, 1H NMR, and CHN analysis.[10]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The absorbance of the resulting formazan product is proportional to the number of living cells. Cancer cell lines are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, the MTT solution is added, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[7]

In Vitro Antimicrobial Activity Assay (Well Diffusion Method)

The antimicrobial activity of the compounds is frequently assessed using the well diffusion method.[10][12] In this technique, agar plates are uniformly inoculated with the test microorganism. Wells are then made in the agar, and a specific concentration of the test compound is added to each well. The plates are incubated, and the diameter of the zone of inhibition around each well is measured. A larger zone of inhibition indicates greater antimicrobial activity. Standard antibacterial and antifungal drugs are used as positive controls for comparison.[10][12]

Conclusion and Future Directions

The 5-methoxy substituted benzimidazole scaffold is a highly promising platform for the development of new therapeutic agents with diverse biological activities. The structure-activity relationship studies discussed herein provide a roadmap for the rational design of more potent and selective compounds. Future research should focus on optimizing the substitutions on the benzimidazole ring to enhance target specificity and reduce potential off-target effects. The exploration of novel hybrid molecules incorporating the 5-methoxy benzimidazole core with other pharmacophores could also lead to the discovery of multifunctional drugs with improved therapeutic profiles. Further in vivo studies and clinical trials are warranted to translate the promising in vitro results into tangible clinical benefits.

References

- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrevlett.com [chemrevlett.com]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Potential Therapeutic Avenues of the 2-Aminobenzimidazole Scaffold: A Technical Guide for Drug Discovery

Disclaimer: This technical guide explores the potential therapeutic targets of the 2-aminobenzimidazole scaffold, a core structure in medicinal chemistry. Direct biological activity and specific therapeutic targets for 5-Methoxy-1H-benzimidazole-2-ylamine are not extensively documented in publicly available scientific literature. This compound is frequently cited as a synthetic intermediate in the development of more complex molecules. The information presented herein is a broader analysis of the therapeutic potential of the 2-aminobenzimidazole chemical class, drawing from research on various derivatives.

Introduction

The benzimidazole ring system is a cornerstone in the development of therapeutic agents due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets. The 2-aminobenzimidazole moiety, in particular, serves as a versatile scaffold for the design of inhibitors for enzymes and receptors implicated in numerous diseases. This guide provides an in-depth overview of the potential therapeutic targets of this scaffold, supported by quantitative data from studies on various derivatives, detailed experimental methodologies for target validation, and visual representations of relevant biological pathways and workflows.

Potential Therapeutic Targets

Research into a variety of 2-aminobenzimidazole derivatives has revealed their potential in several key therapeutic areas:

-

Oncology: As anticancer agents, these compounds have been shown to target fundamental processes of cancer cell proliferation and survival.

-

Infectious Diseases: The scaffold has demonstrated significant promise in the development of novel antiparasitic drugs.

-

Oxidative Stress-Related Conditions: The antioxidant properties of some derivatives suggest their utility in diseases where oxidative damage is a key pathological feature.

Data Presentation: Biological Activity of 2-Aminobenzimidazole Derivatives

The following tables summarize the quantitative data for various 2-aminobenzimidazole derivatives against different therapeutic targets, as reported in the scientific literature.

| Compound Class | Specific Target/Assay | Cell Line/Organism | Activity (IC50/EC50) | Reference |

| Anticancer Agents | ||||

| Benzimidazole-based Kinase Inhibitors | Various Kinases | N/A | Varies | [1] |

| Substituted Benzimidazoles | Topoisomerase I | N/A | Varies | N/A |

| Benzimidazole Derivatives | Indoleamine 2,3-dioxygenase-1 (IDO-1) | N/A | Varies | N/A |

| Benzimidazole-pyrazole Derivatives | Lysine Demethylase (KDM) Isoforms | N/A | Varies | N/A |

| Antiparasitic Agents | ||||

| 1H-benzimidazole-2-yl hydrazones | Trichinella spiralis | Larvae | Varies | N/A |

| Antioxidant Activity | ||||

| 1H-benzimidazole-2-yl hydrazones | DPPH Radical Scavenging | N/A | Varies | N/A |

| 1H-benzimidazole-2-yl hydrazones | ABTS Radical Scavenging | N/A | Varies | N/A |

Experimental Protocols

Detailed methodologies are crucial for the validation and characterization of potential therapeutic agents. Below are representative protocols for assays relevant to the identified therapeutic targets of the 2-aminobenzimidazole scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a 2-aminobenzimidazole derivative against a specific protein kinase.

1. Materials and Reagents:

- Purified recombinant kinase

- Kinase-specific substrate peptide

- ATP (Adenosine triphosphate)

- Test compound (2-aminobenzimidazole derivative) dissolved in DMSO

- Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

- 384-well microplate

2. Procedure:

- Prepare serial dilutions of the test compound in DMSO.

- Add 5 µL of the test compound dilution to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

- Add 10 µL of the kinase/substrate mixture to each well.

- Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

- Incubate the plate at 30°C for 60 minutes.

- Stop the reaction and detect the remaining ATP or the produced ADP using a suitable detection reagent according to the manufacturer's instructions.

- Measure the luminescence or fluorescence signal using a plate reader.

3. Data Analysis:

- Calculate the percentage of inhibition for each compound concentration relative to the controls.

- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Antiparasitic Activity Assay against Trichinella spiralis Larvae

This protocol describes an in vitro method to evaluate the efficacy of 2-aminobenzimidazole derivatives against the larval stage of Trichinella spiralis.

1. Materials and Reagents:

- T. spiralis muscle larvae, isolated from infected rodents

- RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

- Test compound dissolved in DMSO

- Positive control (e.g., Albendazole)

- 24-well culture plates

- Inverted microscope

2. Procedure:

- Dispense approximately 100 larvae in 1 mL of culture medium into each well of a 24-well plate.

- Add the test compound at various concentrations to the wells. Include a positive control and a negative control (DMSO vehicle).

- Incubate the plates at 37°C in a 5% CO2 atmosphere.

- Observe the viability of the larvae under an inverted microscope at 24, 48, and 72 hours post-treatment. Larval motility is used as an indicator of viability.

- Count the number of motile and non-motile larvae in each well.

3. Data Analysis:

- Calculate the percentage of larval mortality for each compound concentration.

- Determine the LC50 (lethal concentration 50%) value at each time point.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The 2-aminobenzimidazole scaffold represents a privileged structure in medicinal chemistry with demonstrated potential across oncology, infectious diseases, and conditions associated with oxidative stress. While specific therapeutic targets for this compound remain to be elucidated, the broader class of 2-aminobenzimidazoles continues to be a fertile ground for the discovery of novel therapeutic agents. The data and protocols presented in this guide are intended to provide a foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold further. Future studies focusing on the specific biological activities of this compound are warranted to fully understand its potential role in drug development.

References

An In-depth Technical Guide to the Investigated Mechanism of Action of 5-Methoxy-1H-benzimidazole-2-ylamine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 5-Methoxy-1H-benzimidazole-2-ylamine and the broader class of 2-aminobenzimidazole derivatives. While specific mechanistic data for this compound is limited in publicly available literature, this document outlines the key biological activities and potential molecular targets that have been identified for structurally related compounds. The primary focus is on the potential roles of these compounds as inhibitors of Dipeptidyl peptidase-4 (DPP4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and as modulators of tubulin polymerization. This guide includes detailed experimental protocols for assays relevant to these mechanisms and presents available quantitative data for analogous compounds to inform future research and drug development efforts.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The 2-aminobenzimidazole moiety, in particular, has garnered significant attention due to its diverse pharmacological properties, including antimicrobial, antiviral, antidiabetic, and anticancer activities. This compound is a member of this class of compounds, though its primary role in the scientific literature to date has been as a key intermediate in the synthesis of proton pump inhibitors like omeprazole.

This guide aims to consolidate the available information on the potential mechanisms of action for the 2-aminobenzimidazole class, with the goal of stimulating further investigation into the therapeutic potential of this compound.

Potential Mechanisms of Action of 2-Aminobenzimidazole Derivatives

Based on studies of various 2-aminobenzimidazole derivatives, three primary potential mechanisms of action have been identified:

-

Inhibition of Dipeptidyl Peptidase-4 (DPP4): Certain 2-aminobenzimidazole derivatives have been investigated as inhibitors of DPP4, a serine protease involved in glucose homeostasis. Inhibition of DPP4 increases the levels of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release, making it a target for the treatment of type 2 diabetes.

-

Inhibition of VEGFR-2 Signaling: Several novel 2-aminobenzimidazole-based compounds have demonstrated anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1] By inhibiting VEGFR-2, these compounds can suppress the proliferation, migration, and invasion of endothelial cells, which are critical processes in the formation of new blood vessels that supply tumors.[1][2]

-

Modulation of Tubulin Polymerization: Some benzimidazole derivatives have been shown to interfere with the polymerization of tubulin, a key component of the cytoskeleton.[3] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis, indicating potential as anticancer agents.[3]

The following sections will provide detailed experimental protocols to investigate these potential mechanisms of action.

Experimental Protocols

DPP4 Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of a test compound against Dipeptidyl peptidase-4.

Workflow for DPP4 Inhibition Assay

Caption: Workflow for a fluorometric DPP4 inhibition assay.

Materials:

-

Human recombinant DPP4 enzyme

-

DPP4 substrate (e.g., Gly-Pro-AMC)

-

DPP4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Test compound (this compound)

-

Known DPP4 inhibitor (e.g., Sitagliptin) as a positive control

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and the positive control in DMSO.

-

Create a series of dilutions of the test compound and positive control in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Dilute the DPP4 enzyme and substrate to their working concentrations in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add the test compound or control at various concentrations.

-

Add the diluted DPP4 enzyme solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the DPP4 substrate solution to each well.

-

-

Measurement and Analysis:

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

VEGFR-2 Kinase Assay

This protocol outlines a biochemical assay to measure the direct inhibitory effect of a test compound on the kinase activity of VEGFR-2.

Signaling Pathway of VEGFR-2

Caption: Simplified VEGFR-2 signaling pathway.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase substrate (e.g., a poly(Glu, Tyr) peptide)

-

ATP

-

Kinase Assay Buffer

-

Test compound

-

Known VEGFR-2 inhibitor (e.g., Sunitinib) as a positive control

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well white microplate

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

Create serial dilutions of the compounds in Kinase Assay Buffer.

-

Prepare the VEGFR-2 enzyme, substrate, and ATP at their working concentrations in Kinase Assay Buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the test compound or control at various concentrations.

-

Add the VEGFR-2 enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Detection and Analysis:

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., by adding ADP-Glo™ Reagent).

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of VEGFR-2 activity for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

Tubulin Polymerization Assay

This protocol describes a turbidity-based assay to assess the effect of a test compound on the in vitro polymerization of tubulin.

Workflow for Tubulin Polymerization Assay

Caption: Workflow for a tubulin polymerization assay.

Materials:

-

Purified tubulin protein (>99%)

-

GTP solution

-

Tubulin Polymerization Assay Buffer

-

Test compound